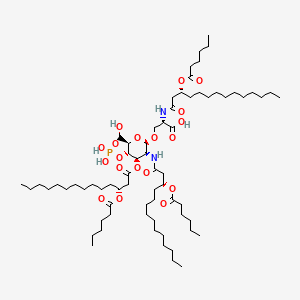

Hexanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester

Übersicht

Beschreibung

CRX-526 is a synthetic compound known for its antagonistic activity against Toll-like receptor 4 (TLR4). This receptor is a critical component of the immune system, recognizing pathogens and initiating inflammatory responses. CRX-526 has shown potential in protecting against advanced diabetic nephropathy and reducing inflammation in various disease models .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: CRX-526 wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen bestimmte Fettsäureketten an ein Glucosamin-Rückgrat gekoppelt werden. Der Prozess umfasst in der Regel:

Schritt 1: Schutz der Hydroxylgruppen am Glucosaminmolekül.

Schritt 2: Kopplung von Fettsäureketten an das geschützte Glucosamin.

Schritt 3: Entschützung der Hydroxylgruppen, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von CRX-526 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

- Großtechnische Synthese von geschützten Glucosamin-Zwischenprodukten.

- Kopplungsreaktionen unter Verwendung von automatisierten Reaktoren, um Konsistenz und Reinheit zu gewährleisten.

- Reinigungsschritte, einschließlich Kristallisation und Chromatographie, um hochreines CRX-526 zu erhalten .

3. Analyse der chemischen Reaktionen

Arten von Reaktionen: CRX-526 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen am Glucosamin-Rückgrat. Zu diesen Reaktionen gehören:

- N-Acylierung: Kopplung von Fettsäureketten an die Aminogruppen von Glucosamin.

- O-Acylierung: Kopplung von Fettsäureketten an die Hydroxylgruppen von Glucosamin .

Häufige Reagenzien und Bedingungen:

- Reagenzien: Fettsäurechloride, Schutzmittel (z. B. Benzylgruppen), Entschützungmittel (z. B. Hydrierungskatalysatoren).

- Bedingungen: Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran unter wasserfreien Bedingungen durchgeführt .

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist CRX-526, das durch seine spezifische Fettsäurekettenlänge und sein Glucosamin-Rückgrat gekennzeichnet ist .

Analyse Chemischer Reaktionen

Types of Reactions: CRX-526 primarily undergoes substitution reactions due to the presence of reactive functional groups on the glucosamine backbone. These reactions include:

- N-acylation: Coupling of fatty acyl chains to the amino groups on glucosamine.

- O-acylation: Coupling of fatty acyl chains to the hydroxyl groups on glucosamine .

Common Reagents and Conditions:

- Reagents: Fatty acyl chlorides, protecting agents (e.g., benzyl groups), deprotecting agents (e.g., hydrogenation catalysts).

- Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under anhydrous conditions .

Major Products: The major product of these reactions is CRX-526, characterized by its specific fatty acyl chain length and glucosamine backbone .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Transdermal Drug Delivery

Hexanoic acid derivatives have been studied for their role as transdermal permeation enhancers . Research indicates that specific esters of hexanoic acid can significantly improve the skin's permeability to various drugs, such as theophylline. For instance, dodecyl 6-(dimethylamino)hexanoate demonstrated an enhancement ratio (ER) of nearly 80, indicating its effectiveness in facilitating drug absorption through the skin barrier . The mechanism behind this enhancement is attributed to the structural properties of the esters, which allow for better interaction with skin lipids.

Anticonvulsant Properties

Another important application is in the synthesis of compounds like pregabalin, which is used for treating epilepsy and neuropathic pain. Hexanoic acid derivatives serve as intermediates in the synthesis of these pharmacologically active compounds . The ability of these derivatives to enhance solubility and bioavailability of poorly soluble drugs is critical for their therapeutic efficacy.

Biochemical Applications

Antioxidant Activity

Research has shown that hexanoic acid esters can exhibit significant antioxidant properties. For example, esters derived from phenolic compounds have been synthesized and evaluated for their ability to scavenge free radicals. The antioxidant activity varies based on the substituents on the aromatic ring, with certain configurations demonstrating superior performance . This property is particularly valuable in food preservation and cosmetic formulations.

Enzyme Substrates

Hexanoic acid derivatives are also utilized as substrates in enzymatic reactions. Their structural diversity allows them to be effective in various enzyme-catalyzed processes, which can lead to the development of new biochemical assays or therapeutic agents .

Material Science Applications

Synthetic Lubricants

In material science, hexanoic acid esters are being explored as potential synthetic lubricants due to their favorable thermal stability and viscosity characteristics. Studies indicate that these esters possess good thermal stability under high temperatures, making them suitable for use in various industrial applications . The ability to tailor the properties of these esters through structural modifications enhances their applicability in lubricant formulations.

Summary of Research Findings

The following table summarizes key findings related to the applications of hexanoic acid derivatives:

| Application Area | Key Findings |

|---|---|

| Pharmaceuticals | Effective transdermal permeation enhancers; intermediates for anticonvulsants like pregabalin. |

| Biochemistry | Significant antioxidant activity; effective enzyme substrates for biochemical reactions. |

| Material Science | Good thermal stability; potential use as synthetic lubricants with tailored viscosity properties. |

Wirkmechanismus

CRX-526 exerts its effects by antagonizing Toll-like receptor 4 (TLR4). The mechanism involves:

- Blocking the interaction of lipopolysaccharides (LPS) with TLR4.

- Inhibiting the downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

- Reducing the expression of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

CRX-526 ist einzigartig unter den TLR4-Antagonisten aufgrund seiner spezifischen Fettsäurekettenlänge und seines Glucosamin-Rückgrats. Zu ähnlichen Verbindungen gehören:

- E5531: Ein weiterer TLR4-Antagonist mit einem anderen strukturellen Rückgrat.

- E5564: Ein Lipid-A-Mimetikum mit starker TLR4-antagonistischer Aktivität .

Einzigartigkeit: Die einzigartige Struktur von CRX-526 ermöglicht es, die TLR4-Signalgebung effektiv zu blockieren, ohne unerwünschte Immunreaktionen auszulösen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Biologische Aktivität

Hexanoic acid and its derivatives, particularly esters, have garnered significant attention due to their diverse biological activities. The compound in focus, Hexanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester , is a complex molecule that may exhibit notable biological properties. This article explores its biological activity through various studies, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.

Biological Activity Overview

The biological activity of hexanoic acid derivatives can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that hexanoic acid esters can exhibit significant antioxidant properties. For instance, the antioxidant activity of hexanoic acid esters has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results suggest that the presence of specific functional groups can enhance the antioxidant capabilities of these compounds.

| Compound | DPPH IC50 (mM) | TEAC |

|---|---|---|

| Vanillyl hexanoate | 1.71 | 0.42 |

| 4-Methoxybenzyl hexanoate | 864.78 | 0.026 |

| BHT (Butylated Hydroxytoluene) | 0.47 | N/A |

These findings illustrate that while some hexanoic acid derivatives demonstrate lower antioxidant activity compared to their parent compounds, modifications can significantly enhance their efficacy in lipid-rich environments .

2. Antimicrobial Properties

Hexanoic acid and its esters have shown potential antimicrobial activity against various pathogens. Studies have demonstrated that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. For example, the antimicrobial efficacy of hexanoic acid derivatives was assessed against common bacterial strains, revealing a broad-spectrum action .

3. Anti-inflammatory Effects

The anti-inflammatory properties of hexanoic acid derivatives have also been investigated. Some studies reported that these compounds could inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests their potential use in treating conditions characterized by inflammation .

Case Studies

Several case studies highlight the biological activities of hexanoic acid derivatives:

Case Study 1: Antioxidant Efficacy

In a comparative study assessing the antioxidant activities of various hexanoic acid esters, vanillyl hexanoate exhibited superior DPPH radical scavenging activity compared to other tested compounds. The study concluded that structural modifications significantly influence antioxidant potency .

Case Study 2: Antimicrobial Activity

A study on the antimicrobial effects of hexanoic acid derivatives found that dodecyl hexanoate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products .

The mechanisms through which hexanoic acid derivatives exert their biological effects include:

Antioxidant Mechanism

Hexanoic acid esters may scavenge free radicals through hydrogen donation or by chelating metal ions, thus preventing oxidative damage to cellular components.

Antimicrobial Mechanism

The antimicrobial action is likely due to disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Mechanism

These compounds may modulate inflammatory pathways by inhibiting the expression of cyclooxygenase enzymes or reducing the synthesis of pro-inflammatory cytokines.

Eigenschaften

CAS-Nummer |

245515-64-4 |

|---|---|

Molekularformel |

C69H127N2O19P |

Molekulargewicht |

1319.7 g/mol |

IUPAC-Name |

(2S)-2-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-4-[(3R)-3-hexanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C69H127N2O19P/c1-7-13-19-22-25-28-31-34-40-43-54(85-61(75)46-37-16-10-4)49-59(73)70-57(68(79)80)53-84-69-65(71-60(74)50-55(86-62(76)47-38-17-11-5)44-41-35-32-29-26-23-20-14-8-2)67(66(58(52-72)88-69)90-91(81,82)83)89-64(78)51-56(87-63(77)48-39-18-12-6)45-42-36-33-30-27-24-21-15-9-3/h54-58,65-67,69,72H,7-53H2,1-6H3,(H,70,73)(H,71,74)(H,79,80)(H2,81,82,83)/t54-,55-,56-,57+,58-,65-,66-,67-,69-/m1/s1 |

InChI-Schlüssel |

PRIXXGNJDNLMBH-DPGPRPECSA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |

Isomerische SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CRX-526 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.